N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a pyrrole moiety, an ethylamino linker, and a phenylpropanamide group.
Properties
IUPAC Name |
3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-7,12-15H,8-11H2,(H,21,25)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWLYIZKZSTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylase , an enzyme involved in the synthesis of collagen. This enzyme plays a crucial role in the stabilization of the collagen triple helix, which is essential for the structural integrity of various tissues.
Mode of Action
The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase. This inhibition results in a decrease in the synthesis of collagen, thereby affecting the structural integrity of tissues where collagen is a major component.
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This pathway is responsible for the production of collagen, a major structural protein found in various tissues. The inhibition of this pathway leads to a decrease in collagen production, which can have downstream effects on tissue structure and function.
Result of Action
The primary result of the compound’s action is a decrease in collagen production due to the inhibition of collagen prolyl 4-hydroxylase. This can lead to changes in the structural integrity of tissues where collagen is a major component. The compound has been found to present better anti-fibrotic activities than some other compounds.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Pyrimidine vs. Benzothiazole Cores : Pyrimidine derivatives (e.g., the target compound) often exhibit enhanced selectivity for ATP-binding pockets in kinases compared to benzothiazoles, which are more commonly associated with antimicrobial activity .
- Substituent Effects : The presence of a pyrrole group in the target compound may improve solubility and π-π stacking interactions compared to nitro or chloro substituents in benzothiazole analogs .
Functional Comparisons
Table 2: Pharmacological and Physicochemical Properties
Key Findings:
- The furopyridine-pyrimidine hybrid in demonstrates high kinase affinity due to its bulky, hydrophobic substituents, a feature absent in the simpler pyrimidine-pyrrole scaffold of the target compound .
Limitations of Available Evidence
- Data Gaps: No direct pharmacological or synthetic data for the target compound are provided in the evidence.
- Structural Diversity : The compounds in focus on benzothiazoles, which are functionally distinct from pyrimidine-based molecules.
Recommendations for Further Research
Synthetic Optimization : Explore coupling strategies (e.g., amide bond formation as in ) to modify the target compound’s substituents for improved potency.
Kinase Profiling : Prioritize assays against kinases such as EGFR or VEGFR, given the pyrimidine scaffold’s relevance in these targets.
Comparative ADMET Studies : Evaluate the target compound’s pharmacokinetic properties against benzothiazole derivatives to assess clinical viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
